Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
“Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It is used in organic syntheses and as pharmaceutical intermediates . The compound has a molecular weight of 255.07 .
Synthesis Analysis
The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Molecular Structure Analysis
The InChI code for “Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate” is 1S/C9H7BrN2O2/c1-14-9(13)6-2-3-8-11-4-7(10)12(8)5-6/h2-5H,1H3 .Chemical Reactions Analysis
3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination .Physical And Chemical Properties Analysis
“Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate” is a solid substance . It has a density of 1.68±0.1 g/cm3 . The compound should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Application 1: Chemodivergent Synthesis
- Scientific Field: Organic Chemistry .
- Summary of the Application: This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
- Methods of Application: N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions. On the other hand, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
- Results or Outcomes: The cyclization to form imidazopyridines was promoted by the further bromination, no base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
Application 2: Antituberculosis Agents
- Scientific Field: Medicinal Chemistry .
- Summary of the Application: Imidazo[1,2-a]pyridine analogues, such as “Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate”, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results or Outcomes: These compounds have shown promising results in the fight against tuberculosis, a disease that claimed 1.6 million lives worldwide in 2021 .
Application 3: Organic Syntheses and Pharmaceutical Intermediates
- Scientific Field: Organic Chemistry .
- Summary of the Application: This compound is used in organic syntheses and as a pharmaceutical intermediate . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .
- Methods of Application: The specific methods of application can vary greatly depending on the specific research context .
- Results or Outcomes: The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-8-11-4-7(10)12(8)5-6/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGCHIJIFAKVNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=NC=C2Br)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585926 |
Source
|
Record name | Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate | |
CAS RN |
886361-98-4 |
Source
|
Record name | Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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